4-((Furan-2-ylmethyl)thio)butanenitrile
Description
4-((Furan-2-ylmethyl)thio)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a furan-2-ylmethylthio group at the fourth carbon. This structure combines the electron-withdrawing nitrile group with a sulfur-linked furan moiety, which may confer unique reactivity, solubility, or biological activity.
Properties
CAS No. |
88046-19-9 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)butanenitrile |
InChI |
InChI=1S/C9H11NOS/c10-5-1-2-7-12-8-9-4-3-6-11-9/h3-4,6H,1-2,7-8H2 |
InChI Key |
IYIGSFLKCIUUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs of this compound
Substituent Effects on Reactivity and Function
- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio group (-SCH₃) in 4-(methylthio)butanenitrile enhances volatility, making it a key aroma compound in plants . Arylthio substituents (e.g., phenyl, dichlorophenyl) increase steric bulk and lipophilicity, as seen in purine-scaffold derivatives . These modifications improve target selectivity in medicinal chemistry applications.
Synthetic Accessibility :
- 4-(Methylthio)butanenitrile is naturally occurring, whereas furan- or aryl-substituted analogs require multistep synthesis. For example, the synthesis of 4-((3,5-dichlorophenyl)thio)butanenitrile involves coupling reactions with purine bases under controlled conditions .
- Silyl-protected analogs (e.g., 4-(dimethyl(2-(phenylthio)ethyl)silyl)butanenitrile) utilize palladium-catalyzed C–S bond formation, highlighting the role of transition-metal catalysts in complex substitutions .
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